ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate
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Overview
Description
Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate is a complex organic compound that features a benzothiazole moiety, an imidazole ring, and a hexanoate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Synthesis of the Imidazole Ring: The imidazole ring is formed by the condensation of glyoxal with an amine and an aldehyde.
Coupling Reaction: The benzothiazole and imidazole intermediates are coupled using a thiol-ene reaction, where the thiol group of the benzothiazole reacts with the ene group of the imidazole.
Esterification: The final step involves esterification of the hexanoic acid with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzothiazole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole and imidazole derivatives.
Scientific Research Applications
Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, antimicrobial, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in neurological pathways, such as gamma-aminobutyric acid (GABA) receptors.
Pathways Involved: It modulates the activity of these receptors, leading to altered neurotransmission and potential therapeutic effects in conditions like epilepsy and bacterial infections.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate is unique due to its specific combination of benzothiazole and imidazole rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N3O4S2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 6-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-26-16(24)10-6-4-8-14(23)17-13(20-18(25)22-17)11-27-19-21-12-7-3-5-9-15(12)28-19/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H2,20,22,25) |
InChI Key |
CYNOUXWNMGFASG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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